

4-Bromo-2-(propan-2-yloxy)benzoic acid properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-(propan-2-yloxy)benzoic acid

Cat. No.: B3076044

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-2-(propan-2-yloxy)benzoic Acid**: Properties, Synthesis, and Applications

Abstract

4-Bromo-2-(propan-2-yloxy)benzoic acid (CAS No. 1038595-51-5) is a substituted aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis. Its molecular architecture, featuring a carboxylic acid for derivatization, a bromine atom for cross-coupling reactions, and an isopropoxy group to modulate steric and electronic properties, makes it a versatile building block for medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, and an analysis of its expected spectral characteristics. Furthermore, it explores its potential applications, particularly in drug discovery, and outlines essential safety and handling protocols based on data from analogous structures.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of a compound are the bedrock of its application in research. The structural features of **4-Bromo-2-(propan-2-yloxy)benzoic acid** are detailed below.

Table 1: Physicochemical Properties of **4-Bromo-2-(propan-2-yloxy)benzoic acid**

Property	Value	Source
IUPAC Name	4-bromo-2-(propan-2-yloxy)benzoic acid	PubChemLite[1]
CAS Number	1038595-51-5	BLDpharm[2]
Molecular Formula	C ₁₀ H ₁₁ BrO ₃	BLDpharm[2] , PubChemLite[1]
Molecular Weight	259.10 g/mol	BLDpharm[2]
Monoisotopic Mass	257.98917 Da	PubChemLite[1]
SMILES	CC(C)OC1=C(C=CC(=C1)Br)C(=O)O	PubChemLite[1]
InChIKey	OGUXMLVVIGHPIN-UHFFFAOYSA-N	PubChemLite[1]
Predicted XlogP	2.8	PubChemLite[1]

| Appearance | Off-white to beige solid (Expected) | Inferred from similar compounds[3] |

Caption: Molecular Structure of **4-Bromo-2-(propan-2-yloxy)benzoic acid**.

Synthesis and Mechanistic Rationale

The synthesis of **4-Bromo-2-(propan-2-yloxy)benzoic acid** is most effectively achieved through a Williamson ether synthesis, a robust and fundamental reaction in organic chemistry. This pathway is chosen for its high efficiency and the ready availability of starting materials.

Retrosynthetic Analysis & Strategy

The target molecule is an aryl ether. The most logical disconnection is at the ether linkage, breaking the aryl oxygen-isopropyl carbon bond. This leads to two precursor synthons: a 4-bromophenoxy anion and an isopropyl cation. These correspond to the commercially available reagents 4-Bromo-2-hydroxybenzoic acid[4][5] and an isopropyl halide (e.g., 2-bromopropane). The reaction requires a base to deprotonate the phenolic hydroxyl group, rendering it a potent nucleophile to attack the electrophilic carbon of the isopropyl halide.

Proposed Synthetic Workflow

The workflow involves the deprotonation of the phenol followed by a nucleophilic substitution (S_N2) reaction.

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a representative method based on established chemical principles.

Researchers should perform their own optimization.

- **Reaction Setup:** To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-hydroxybenzoic acid (1.0 eq).
- **Addition of Reagents:** Add anhydrous potassium carbonate (K_2CO_3 , 2.5 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone (approx. 0.2 M concentration).
- **Initiation of Reaction:** Stir the suspension at room temperature for 15 minutes. Add 2-bromopropane (1.5 eq) to the mixture.
- **Reaction Progression:** Heat the reaction mixture to 60-80°C and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
- **Quenching and Workup:** After completion, cool the reaction to room temperature. Pour the mixture into ice-cold water (approx. 5x the volume of DMF used).
- **Acidification:** Acidify the aqueous solution to a pH of ~2 using 1M hydrochloric acid (HCl). A precipitate should form.
- **Extraction:** Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
- **Drying and Concentration:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Rationale

The crude product can be purified by recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate. This method is effective for removing unreacted starting materials and inorganic salts. If impurities persist, column chromatography on silica gel may be employed.

Analytical Characterization (Predictive Analysis)

While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectral features based on data from analogous compounds.[\[6\]](#) [\[7\]](#)[\[8\]](#)

Table 2: Predicted ^1H and ^{13}C NMR Spectral Data (Solvent: CDCl_3 or DMSO-d_6)

Feature	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)	Rationale
Isopropyl CH_3	~ 1.3 (d, 6H)	~ 22	Doublet due to coupling with the adjacent CH proton.
Isopropyl CH	~ 4.6 (sept, 1H)	~ 72	Septet due to coupling with the six equivalent methyl protons.
Aromatic H	7.0 - 7.9 (m, 3H)	115 - 160	The aromatic region will show three distinct signals, with splitting patterns determined by their positions relative to the substituents.
Carboxylic Acid OH	>10 (br s, 1H)	-	Broad singlet, chemical shift is concentration and solvent dependent.

| Carboxylic Acid C=O | - | ~168 | Typical chemical shift for a benzoic acid carbonyl carbon. |

Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Analysis	Feature	Predicted Value	Rationale
IR Spectroscopy	Carboxylic Acid O-H Stretch	2500-3300 cm ⁻¹ (broad)	Characteristic broad absorption for the hydrogen-bonded OH group of a carboxylic acid.[8]
	Carbonyl C=O Stretch	1680-1710 cm ⁻¹ (strong)	Strong, sharp peak typical for an aromatic carboxylic acid carbonyl group.[9]
	C-O Ether Stretch	1200-1300 cm ⁻¹	Aryl-alkyl ether C-O stretching absorption.
Mass Spectrometry	Molecular Ion (M ⁺)	m/z 258 & 260	Appearance of two peaks of nearly equal intensity (M ⁺ and M+2) due to the natural isotopic abundance of Bromine (⁷⁹ Br and ⁸¹ Br).[6]
	Key Fragment	[M - COOH] ⁺	Loss of the carboxylic acid group (45 Da) is a common fragmentation pathway.

|| Key Fragment | [M - C₃H₇]⁺ | Loss of the isopropyl group (43 Da) via cleavage of the ether bond. |

Applications in Research and Drug Discovery

Substituted benzoic acids are foundational scaffolds in medicinal chemistry.[\[10\]](#) **4-Bromo-2-(propan-2-yloxy)benzoic acid** is a prime candidate for use as a versatile intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

- Scaffold for Lead Optimization: The carboxylic acid group provides a handle for amide coupling, esterification, or reduction, allowing for the exploration of structure-activity relationships (SAR).
- Intermediate for Cross-Coupling: The bromine atom at the 4-position is well-suited for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functionalities to build molecular complexity.[\[10\]](#)
- Modulation of Physicochemical Properties: The isopropoxy group at the 2-position provides steric bulk and influences the electronics of the aromatic ring. This can be used to fine-tune a molecule's solubility, lipophilicity, and metabolic stability, key aspects of modern prodrug strategies.[\[11\]](#)
- Bioactive Potential: Related substituted benzoic acid derivatives have shown promise as inhibitors of enzymes like protein phosphatase Slingshot, which has therapeutic potential in oncology.[\[12\]](#) This compound could serve as a starting point for developing new inhibitors.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is publicly available for **4-Bromo-2-(propan-2-yloxy)benzoic acid**. Therefore, a conservative approach is mandated, adopting the safety protocols for the structurally similar and well-documented compound, 4-Bromobenzoic acid.[\[13\]](#) [\[14\]](#)[\[15\]](#)

Hazard Identification (Based on 4-Bromobenzoic Acid)

Table 4: GHS Hazard Classification

Hazard Class	Statement	Precautionary Code
Acute Toxicity, Oral	H302: Harmful if swallowed. [13]	P270, P301+P312
Skin Irritation	H315: Causes skin irritation. [13] [15]	P280, P302+P352
Eye Irritation	H319: Causes serious eye irritation. [13] [15]	P280, P305+P351+P338

| Respiratory Irritation | H335: May cause respiratory irritation.[\[13\]](#)[\[15\]](#) | P261, P304+P340 |

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[14\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[16\]](#)
 - Hand Protection: Wear suitable chemically resistant gloves (e.g., nitrile rubber).[\[14\]](#)
 - Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[\[13\]](#)
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[17\]](#)

First Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[\[15\]](#)
- In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[\[16\]](#)
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[\[15\]](#)

- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[14]

Storage

Store in a cool, dry, and well-ventilated place.[14] Keep the container tightly closed and locked up.[16]

Conclusion

4-Bromo-2-(propan-2-yloxy)benzoic acid is a strategically designed chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its distinct functional groups offer multiple avenues for chemical modification, making it an ideal starting material for creating diverse chemical libraries and complex target molecules. While detailed experimental data for this specific compound is sparse in public literature, its properties and reactivity can be reliably predicted from fundamental chemical principles and data on analogous structures. Adherence to stringent safety protocols, based on related compounds, is essential for its responsible handling and use in a research setting.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - 4-bromo-2-(propan-2-yloxy)benzoic acid (C10H11BrO3) [pubchemlite.lcsb.uni.lu]
- 2. 1038595-51-5|4-Bromo-2-(propan-2-yloxy)benzoic acid|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1666-28-0|4-Bromo-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 5. 4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoic acid, 4-bromo- [webbook.nist.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Benzoic acid, 4-bromo- [webbook.nist.gov]
- 9. 4-Bromomethylbenzoic acid(6232-88-8) IR Spectrum [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [4-Bromo-2-(propan-2-yloxy)benzoic acid properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3076044#4-bromo-2-propan-2-yloxy-benzoic-acid-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com